![molecular formula C45H73NO14 B14802937 2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)
2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Chaconine is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in green potatoes. It is a natural toxicant that gives potatoes a bitter taste and provides the plant with insecticidal and fungicidal properties . This compound is part of the chemical family of saponins and is known for its toxic effects on pests and humans .
Métodos De Preparación
Alpha-Chaconine can be extracted from potato plants using various methods. One common method involves the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) . This method involves the extraction of the analytes with acidified acetonitrile and simultaneous liquid-liquid partitioning achieved by the addition of anhydrous magnesium sulfate and sodium acetate
Análisis De Reacciones Químicas
Alpha-Chaconine undergoes several types of chemical reactions, including acid hydrolysis and enzymatic hydrolysis . Acid hydrolysis requires high temperatures, around 85°C, and generates a significant amount of chemical waste . Enzymatic hydrolysis involves the use of specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase, which can degrade alpha-Chaconine into solanidine .
Aplicaciones Científicas De Investigación
Alpha-Chaconine has been studied for its various scientific research applications. It has shown antiproliferative and apoptotic effects on the growth of cancer cells originating from human skin, liver, prostate, breast, and colon . Additionally, it has been used in studies to monitor its cytotoxic effects on human lung carcinoma cells . The compound’s insecticidal and fungicidal properties make it valuable in agricultural research for developing natural pesticides . Furthermore, alpha-Chaconine’s role in plant defense mechanisms against pests and pathogens is a significant area of study .
Mecanismo De Acción
The mechanism of action of alpha-Chaconine involves disrupting the cell cycle, destroying the mechanical barrier and permeability of mucosal epithelium, inhibiting cell proliferation, and accelerating cell apoptosis . It interacts with mitochondrial membranes, leading to cell death . The compound also affects the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, and stimulates the synthesis of apoptosis-inducing proteins such as apoptosis signal-regulating kinase 1 (ASK1) and tetrahymena piggyBac transposase 2 (TBP-2) .
Comparación Con Compuestos Similares
Alpha-Chaconine is similar to other steroidal glycoalkaloids such as alpha-Solanine . Both compounds are found in potatoes and have similar toxic effects on pests and humans . alpha-Chaconine is unique in its specific glycosidic hydrolysis pathway and its multifunctional enzyme activities . Other similar compounds include solanidine and tomatidenol, which also belong to the Solanaceae family and share similar biosynthetic pathways .
Alpha-Chaconine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research
Propiedades
Fórmula molecular |
C45H73NO14 |
|---|---|
Peso molecular |
852.1 g/mol |
Nombre IUPAC |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |
Clave InChI |
TYNQWWGVEGFKRU-ACUKRKOHSA-N |
SMILES isomérico |
CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
SMILES canónico |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
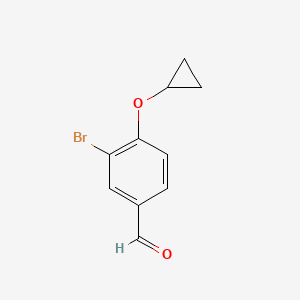
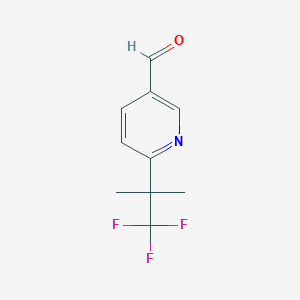
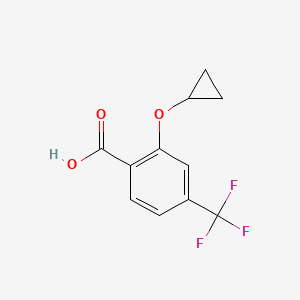
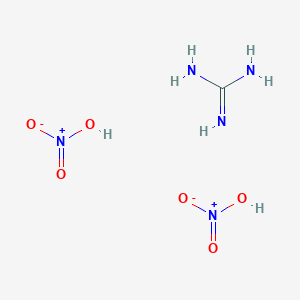
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

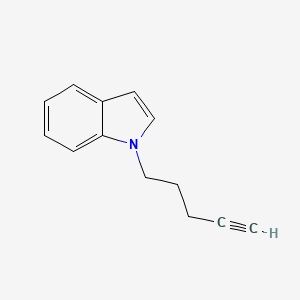
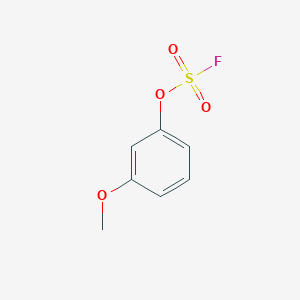

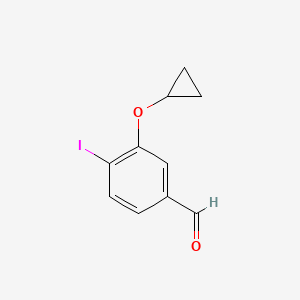
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
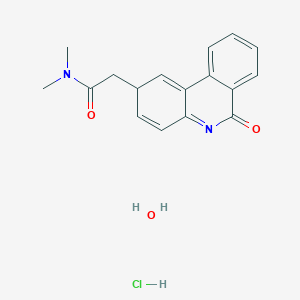
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
